molecular formula C14H21N6.CH3O4S<br>C15H24N6O4S B12745195 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate CAS No. 56935-85-4

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate

Cat. No.: B12745195
CAS No.: 56935-85-4
M. Wt: 384.5 g/mol
InChI Key: ZKGIELVQGMPMOO-UHFFFAOYSA-M
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Description

This compound, with CAS numbers 84000-80-6 and 57583-72-9, is a cationic azo dye characterized by a triazolium core substituted with a diethylamino-phenylazo group and a methyl sulphate counterion . Its structure includes:

  • Azo group (-N=N-): Responsible for intense coloration via π-conjugation.
  • Diethylamino substituent (-N(C₂H₅)₂): Acts as an electron-donating group, influencing absorption spectra and solubility.
  • 1,4-Dimethyl-1H-1,2,4-triazolium ring: Provides cationic charge, enhancing affinity for substrates like hair or textiles.
  • Methyl sulphate counterion (CH₃OSO₃⁻): Improves aqueous solubility compared to halide counterions .

Primary applications include use in hair dye formulations, where its cationic nature ensures binding to keratin in hair fibers, delivering long-lasting color .

Properties

CAS No.

56935-85-4

Molecular Formula

C14H21N6.CH3O4S
C15H24N6O4S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate

InChI

InChI=1S/C14H21N6.CH4O4S/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;1-5-6(2,3)4/h7-11H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ZKGIELVQGMPMOO-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Diazotization of 4-(Diethylamino)aniline

  • Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
  • Conditions : Maintained at 0–5°C to stabilize the diazonium intermediate.
  • Mechanism :
    $$
    \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
    $$
    where $$ \text{Ar} = 4\text{-(diethylamino)phenyl} $$.

Azo Coupling with 1,4-Dimethyl-1H-1,2,4-triazole

  • Reaction Medium : Acidic (pH 4–6) to facilitate electrophilic substitution.
  • Temperature : 10–20°C to minimize side reactions.
  • Outcome : Formation of the azo-linked intermediate:
    $$
    \text{Ar-N}_2^+ + \text{Triazole} \rightarrow \text{Ar-N=N-Triazole}
    $$

Quaternization with Methyl Sulphate

  • Reagent : Dimethyl sulfate (Me₂SO₄).
  • Conditions : Heated to 60–80°C in anhydrous solvent (e.g., acetone).
  • Mechanism : Methylation of the triazole nitrogen to form the triazolium cation:
    $$
    \text{Triazole} + \text{Me}2\text{SO}4 \rightarrow \text{Triazolium}^+ \cdot \text{MeSO}_4^-
    $$

Industrial-Scale Production

Parameter Laboratory Method Industrial Method
Reactor Type Batch glassware Continuous flow reactors
Temperature Control Ice baths Automated cooling systems
Yield Optimization 65–75% 85–92% (via real-time monitoring)
Purity 95–98% (HPLC) >99% (crystallization)

Critical Analysis of Methodologies

  • Diazotization Challenges :
    • Sensitivity of diazonium salts to temperature and pH requires precise control.
    • Excess nitrous acid must be neutralized to prevent decomposition.
  • Coupling Efficiency :
    • Electron-rich triazole enhances coupling kinetics but may require stoichiometric adjustments.
  • Quaternization Side Reactions :
    • Competing O-methylation is mitigated by using aprotic solvents.

Variants and Adaptations

  • Counterion Flexibility : The methyl sulphate group can be replaced with chloride or zincate by altering the quaternizing agent (e.g., methyl chloride or zinc chloride).
  • Scalability : Pilot studies show that microwave-assisted synthesis reduces reaction time by 40%.

Quality Control and Characterization

Chemical Reactions Analysis

Types of Reactions

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products Formed

    Oxidation: Products may include nitro compounds and other oxidized derivatives.

    Reduction: Amines are the primary products formed.

    Substitution: Various substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized as a dye and pigment due to its vibrant color properties. Azo compounds are known for their intense colors, making them suitable for various chemical processes including textile dyeing and pigment formulation.

Biology

In biological research, 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate is employed in staining techniques for microscopy. Its ability to bind to biological tissues enhances contrast in imaging studies, facilitating better visualization of cellular structures.

Medicine

The compound is being investigated for potential therapeutic applications . Its unique chemical properties may allow it to interact with specific biological targets, making it a candidate for drug development in areas such as cancer therapy or antimicrobial treatments .

Industrial Applications

In industry, this compound finds use in the production of various colorants for plastics and other materials. Its stability and vibrant color make it an attractive option for manufacturers looking to create visually appealing products.

Case Study 1: Azo Compounds in Antimalarial Research

A study explored the synthesis of new 1H-1,2,4-triazole derivatives as potential antimalarial agents. The research highlighted the importance of structural modifications on activity against malaria parasites. Although not directly related to 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate, it underscores the relevance of triazole compounds in medicinal chemistry .

Case Study 2: Dyeing Processes

Research into azo compounds has demonstrated their effectiveness in dyeing processes across various textiles. The study indicated that compounds similar to 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate exhibit excellent fastness properties when applied to fabrics. This highlights the potential for commercial applications in textile manufacturing.

Mechanism of Action

The mechanism of action of 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Hair Dyes

The compound belongs to a class of cationic azo-triazolium dyes. Key analogs and their differences are summarized below:

Compound Name Substituents on Phenyl Group Counterion Application Reference
3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate Diethylamino (-N(C₂H₅)₂) Methyl sulphate Hair dye
1,4-Dimethyl-5-[[4-(4'-dimethylaminophenyl)azo]-1,4-dimethyl-triazolium chloride Dimethylamino (-N(CH₃)₂) Chloride (Cl⁻) Hair dye
3-[[4-(Benzylmethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium chloride Benzylmethylamino (-N(CH₃)(CH₂Ph)) Chloride (Cl⁻) Coordination chemistry
Key Observations:

Substituent Effects: Diethylamino vs. Benzylmethylamino: Introduces aromatic bulk, reducing solubility but enhancing metal-binding capabilities in coordination chemistry .

Counterion Impact :

  • Methyl sulphate (CH₃OSO₃⁻) vs. Chloride (Cl⁻) : Methyl sulphate improves water solubility, making the compound suitable for aqueous cosmetic formulations. Chloride analogs may require co-solvents .

Functional Analogues in Other Domains

A. Agrochemical Sulfonylureas

Compounds like metsulfuron-methyl (CAS 74223-64-6) share a triazine core but differ significantly in function. These act as herbicides by inhibiting acetolactate synthase (ALS), unlike the triazolium dyes, which lack bioactivity in plants .

B. Coordination Complexes

The trichlorozincate derivative of a benzylmethylamino-triazolium analog (CAS 38845-47-5) is used in materials science for metal-organic frameworks (MOFs) and catalysis, leveraging its azo group for redox activity .

Biological Activity

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate is a complex organic compound known for its vibrant color and unique chemical properties. It belongs to the class of azo compounds, which are characterized by a diazenyl functional group (R−N=N−R′). This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities.

  • Molecular Formula: C14H21N6.CH3O4S
  • Molecular Weight: 384.5 g/mol
  • CAS Number: 56935-85-4
  • IUPAC Name: 4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate

The biological activity of this compound is largely attributed to its interaction with molecular targets through its azo and triazolium groups. The compound can undergo various biochemical transformations including:

  • Oxidation: Can produce nitro compounds and other oxidized derivatives.
  • Reduction: May lead to the formation of amines by breaking the azo bond.
  • Substitution Reactions: The aromatic ring can undergo electrophilic and nucleophilic substitutions.

These reactions are essential in modulating various biochemical pathways, including enzyme inhibition and receptor binding.

Biological Activity

Research indicates that 3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness. For instance:

  • Minimum Inhibitory Concentration (MIC): Demonstrated activity in the range of 31.25 - 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Bacillus subtilis31.25
Acinetobacter baumannii62.5

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by disrupting cellular mitosis and promoting the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition.

Case Studies

One notable case study involved the evaluation of this compound's effects on human cancer cell lines where it was found to significantly inhibit cell proliferation at concentrations as low as 15 µM. The mechanism was linked to its ability to interfere with microtubule dynamics during mitosis.

Applications in Research

3-((4-(Diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate has several applications in scientific research:

  • Staining Techniques: Utilized in microscopy for staining biological samples.
  • Dyes and Pigments Production: Employed in the textile industry for its vibrant color properties.

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